
Spectroscopic Analysis of Triallyl Trimesate
(TAT): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
1,3,5-Triallyl trihydrogen

benzenehexacarboxylate

CAS No.: 67952-51-6

Cat. No.: B13778924

Get Quote

Executive Summary & Structural Basis
Triallyl trimesate (TAT), also known as triallyl benzene-1,3,5-tricarboxylate, is a trifunctional

monomer used extensively as a crosslinking agent in polymerization and as a reactive

intermediate in pharmaceutical synthesis. Its high symmetry (

point group idealized) significantly simplifies its spectroscopic signature, making deviations
immediately indicative of impurities such as mono/diallyl derivatives or hydrolysis products.

Molecular Architecture
The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with

allyl ester groups. This symmetry means that in a pure sample, all three allyl groups are

chemically equivalent, and the three aromatic protons are equivalent.

Fig 1. Modular assembly of Triallyl Trimesate showing C3 symmetry axis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for quantitative purity assessment and structural verification of TAT.

Due to the molecule's symmetry, the spectrum is clean and highly diagnostic.

Experimental Protocol ( H & C)
Solvent: Deuterated Chloroform (

) is the standard solvent. Dimethyl Sulfoxide-

(DMSO-

) may be used if solubility issues arise or to shift water peaks.

Concentration: ~10-15 mg for

H; ~50 mg for

C.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Analysis
The proton spectrum should exhibit four distinct signal sets. Any additional peaks indicate

impurities (e.g., residual allyl alcohol or incomplete esterification).
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Moiety

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

, Hz)
Assignment

Aromatic 8.80 – 8.90 Singlet (s) 3H -

Ar-H

(Positions 2,

4, 6)

Allyl Vinyl 6.00 – 6.15 Multiplet (tdd) 3H
-CH2-

CH=CH2

Allyl Terminal 5.30 – 5.50 Multiplet (dd) 6H -CH2-CH=CH

Allyl

Methylene
4.80 – 4.90 Doublet (d) 6H

-O-CH

-CH=

Technical Insight: The aromatic protons at ~8.85 ppm are significantly deshielded compared to

benzene (7.26 ppm) due to the electron-withdrawing nature of the three ester carbonyls in the

ortho positions.

C NMR Analysis
The carbon spectrum confirms the backbone structure. Due to symmetry, only 6 unique carbon

signals are observed.
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Carbon Type
Chemical Shift (

, ppm)
Note

Carbonyl (C=O) ~164.5 Ester carbonyl carbon

Aromatic (C-H) ~134.5 Protonated aromatic carbon

Allyl (=CH-) ~132.0 Methine vinyl carbon

Aromatic (C-quat) ~131.0
Quaternary ring carbon

(attached to ester)

Allyl (=CH2) ~118.5 Terminal vinyl carbon

Allyl (-OCH2-) ~66.0 Methylene carbon

Infrared Spectroscopy (FT-IR)
FT-IR is utilized primarily for rapid identification and monitoring the absence of free carboxylic

acid (which would indicate hydrolysis).

Experimental Protocol
Method: Attenuated Total Reflectance (ATR) is preferred for neat liquids or solid powders.

Resolution: 4 cm

, 16 scans.

Diagnostic Bands
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Functional Group
Wavenumber (cm

)
Intensity Diagnostic Value

Ester C=O 1720 – 1735 Strong
Primary confirmation

of ester functionality.

Allyl C=C 1645 – 1650 Medium

Confirms presence of

unsaturation

(crosslinking

potential).

Aromatic C=C 1600, 1450 Medium
Benzene ring skeletal

vibrations.

C-O-C Stretch 1230 – 1250 Strong Ester "C-O" stretch.

=C-H Stretch 3080 – 3100 Weak

Unsaturated C-H

stretch (aromatic &

vinyl).

-OH Stretch 3200 – 3600 Absent

Critical QC Check:

Presence indicates

hydrolysis (Trimesic

acid) or wet sample.

Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints

useful for identifying the compound in complex mixtures (e.g., polymer leachables).

Ionization & Fragmentation[2]
Method: Electron Ionization (EI) at 70 eV is standard for library matching. Electrospray

Ionization (ESI+) is used for high-resolution exact mass determination.

Molecular Ion (

): m/z 330 (C

H
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O

).

Fragmentation Pathway (EI)
The fragmentation is dominated by the cleavage of the allyl ester groups.

Fig 2. Predicted EI-MS fragmentation pathway for Triallyl Trimesate.
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Integrated Quality Control Workflow
To ensure "Pharma-Grade" quality, a multi-modal approach is required. Relying on a single

technique is insufficient for detecting all potential impurities (e.g., isomeric triallyl isocyanurate

or hydrolyzed partial esters).

Impurity Profiling Logic
Check IR: Is there a broad peak at 3500 cm

?

Yes: Sample contains moisture or free trimesic acid (hydrolysis).
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Check

H NMR:

Do the aromatic protons integrate to exactly 3.0 vs. the allyl 6.0?

Are there small multiplets at ~4.2 ppm? (Indicates residual Allyl Alcohol).[1][2]

Are there aromatic signals shifted slightly upfield? (Indicates mono/diallyl esters).

Check MS:

Does the molecular ion match 330?

Are there higher mass peaks? (Indicates oligomerization).

Analytical Workflow Diagram
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Fig 3. Integrated spectroscopic QC workflow for Triallyl Trimesate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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